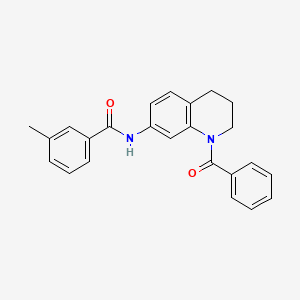
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide, otherwise known as N-benzoyl-THQ-methylbenzamide, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, as well as potential advantages and limitations when used in laboratory experiments.
Scientific Research Applications
N-benzoyl-THQ-methylbenzamide has been used in a variety of scientific research applications, such as drug discovery, drug metabolism studies, and enzyme inhibition studies. This compound has been found to be a potent inhibitor of the enzyme aldehyde oxidase, which is involved in the metabolism of certain drugs. In addition, this compound has been used as a model compound to study the interactions between drugs and enzymes.
Mechanism of Action
The mechanism of action of N-benzoyl-THQ-methylbenzamide is thought to involve the inhibition of aldehyde oxidase, an enzyme involved in the metabolism of certain drugs. This compound binds to the active site of the enzyme, blocking the enzyme's ability to catalyze the oxidation of aldehydes. This inhibition leads to the accumulation of the aldehyde substrate and ultimately affects the metabolism of the drug.
Biochemical and Physiological Effects
N-benzoyl-THQ-methylbenzamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme aldehyde oxidase, which is involved in the metabolism of certain drugs. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In animal studies, this compound has been found to reduce inflammation and inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
N-benzoyl-THQ-methylbenzamide has several advantages when used in laboratory experiments. This compound is relatively stable and can be synthesized in a relatively short amount of time. In addition, this compound is relatively non-toxic and has been found to have a variety of biochemical and physiological effects. However, N-benzoyl-THQ-methylbenzamide also has some limitations. This compound has a relatively low solubility in water, which can make it difficult to use in certain types of experiments. In addition, this compound is relatively expensive, which can limit its use in certain types of experiments.
Future Directions
The potential applications of N-benzoyl-THQ-methylbenzamide are vast and diverse. One future direction for this compound is the development of new drugs that utilize this compound as an active ingredient. In addition, this compound could be used in the development of new drug delivery systems, such as nanotechnology-based drug delivery systems. Furthermore, this compound could be used in the study of enzyme inhibition and drug metabolism. Finally, this compound could be used in the development of new anti-inflammatory, anti-oxidant, and anti-cancer drugs.
Synthesis Methods
N-benzoyl-THQ-methylbenzamide can be synthesized from a variety of starting materials, including benzoyl chloride, 1,2,3,4-tetrahydroquinoline (THQ), and 3-methylbenzamide. The synthesis method involves the condensation reaction of the starting materials in an aqueous solution, followed by the addition of a base and a catalyst to the reaction mixture. The reaction is then heated to a specific temperature and allowed to proceed to completion. The resulting product is then purified and isolated by column chromatography.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-7-5-10-20(15-17)23(27)25-21-13-12-18-11-6-14-26(22(18)16-21)24(28)19-8-3-2-4-9-19/h2-5,7-10,12-13,15-16H,6,11,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTPABHPFRELOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566909.png)
![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566914.png)
![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)
![2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566924.png)
![methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B6566942.png)
![2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566954.png)
![2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566959.png)
![7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566967.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566975.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566980.png)
![3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6566982.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide](/img/structure/B6566983.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide](/img/structure/B6566998.png)